NSC-87877

概要

説明

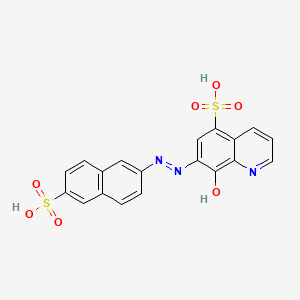

NSC 87877は、タンパク質チロシンホスファターゼの強力な阻害剤であり、特にShp2とShp1を標的としています。これは、デュアル特異性ホスファターゼ26(DUSP26)を阻害する能力でも知られています。 この化合物は、分子式C19H13N3O7S2を持ち、分子量は459.45 g/molです .

科学的研究の応用

NSC 87877 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study protein tyrosine phosphatases and their role in various biochemical pathways.

Biology: Employed in cell signaling studies to understand the regulation of phosphorylation and dephosphorylation processes.

Medicine: Investigated for its potential therapeutic effects in diseases where protein tyrosine phosphatases are implicated, such as cancer and autoimmune disorders.

Industry: Utilized in the development of diagnostic assays and as a reference compound in pharmacological studies .

作用機序

NSC 87877は、Shp2とShp1タンパク質チロシンホスファターゼの触媒部位に結合することにより、その効果を発揮します。この結合により、標的タンパク質の脱リン酸化が阻害され、シグナル伝達経路が変化します。 この化合物は、デュアル特異性ホスファターゼ26も阻害し、細胞プロセスにさらに影響を与えます .

類似の化合物との比較

類似の化合物

SHP1/2 PTPase阻害剤: 類似の阻害活性を示す、Shp1とShp2のもう1つの強力な阻害剤。

独自性

NSC 87877は、それぞれIC50値が0.318 μMと0.355 μMであり、Shp2とShp1の阻害に対する高い特異性と効力があるため、独自性があります。 また、他のホスファターゼに対して有意な選択性を示し、研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

NSC-87877 is a cell-permeable inhibitor that targets SHP-1 and SHP-2 protein tyrosine phosphatases with IC50 values of 355 nM and 318 nM, respectively . Additionally, this compound inhibits dual-specificity phosphatase 26 (DUSP26), which plays a role in regulating p53 and p38 MAP kinase pathways . By inhibiting these enzymes, this compound can modulate phosphorylation states of various proteins, thereby influencing multiple signaling cascades.

Cellular Effects

This compound has been shown to induce apoptosis in neuroblastoma cell lines by inhibiting DUSP26, leading to increased phosphorylation and activation of p53 and p38 MAP kinase . This compound also affects cell signaling pathways by inhibiting SHP-2, which is involved in the activation of Ras and Erk1/2 pathways . These effects result in altered gene expression and cellular metabolism, ultimately leading to reduced cell proliferation and increased cell death in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the catalytic cleft of SHP-2, thereby inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained activation of downstream signaling pathways such as p53 and p38 MAP kinase . Additionally, this compound inhibits DUSP26, which further enhances the activation of these pathways and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, prolonged treatment with this compound leads to sustained inhibition of SHP-2 and DUSP26, resulting in continuous activation of p53 and p38 MAP kinase pathways . This sustained activation can lead to long-term effects on cellular function, including increased apoptosis and reduced cell proliferation . This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a murine model of neuroblastoma, a dosage of 30 mg/kg administered intraperitoneally once daily for 15 days resulted in significant inhibition of tumor growth and increased p53 and p38 activity . Higher doses of this compound have been associated with increased cytotoxicity and adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein phosphorylation and dephosphorylation. By inhibiting SHP-1, SHP-2, and DUSP26, this compound modulates the activity of key signaling proteins involved in cell growth, differentiation, and apoptosis . This compound also affects metabolic flux and metabolite levels by altering the phosphorylation states of enzymes and other regulatory proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . Once inside the cell, this compound interacts with target proteins such as SHP-1, SHP-2, and DUSP26, leading to its accumulation in specific cellular compartments where these proteins are localized . This targeted distribution enhances the efficacy of this compound in modulating cellular signaling pathways.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with its target proteins SHP-1, SHP-2, and DUSP26 . The subcellular localization of this compound is influenced by the presence of targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for the compound’s activity, as it ensures that this compound can effectively inhibit its target enzymes and modulate cellular signaling pathways.

準備方法

合成経路と反応条件

NSC 87877の合成は、7-アザ-8-ヒドロキシキノリン化合物をコア構造とすることから始まる、複数のステップを含みます。重要なステップには次のものがあります。

キノリンコアの形成: これは、適切な前駆体を酸性条件下で環化することにより行われます。

スルホン化: キノリン環上の特定の位置にスルホン酸基を導入します。

ジアゾ化とカップリング: 芳香族アミンをジアゾ化し、スルホン化されたキノリンとカップリングすることにより、アゾ結合を形成する

工業生産方法

NSC 87877の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには次のものがあります。

バッチ処理: 環化、スルホン化、ジアゾ化の各ステップを実施するために、大型反応器を使用します。

化学反応の分析

反応の種類

NSC 87877は、主に次の反応を起こします。

阻害反応: タンパク質チロシンホスファターゼの触媒部位に結合することにより、それらを阻害します。

リン酸化と脱リン酸化: ホスファターゼを阻害することにより、タンパク質のリン酸化状態に影響を与える

一般的な試薬と条件

試薬: 一般的な試薬には、環化用の酸、スルホン化剤、ジアゾ化剤などがあります。

主要な製品

これらの反応の主要な生成物は、NSC 87877そのものであり、高純度と特定の阻害活性によって特徴付けられます .

科学研究への応用

NSC 87877は、科学研究において幅広い用途があり、以下を含みます。

化学: タンパク質チロシンホスファターゼとその様々な生化学的経路における役割を研究するためのツールとして使用されます。

生物学: リン酸化と脱リン酸化のプロセスに関する調節を理解するために、細胞シグナル伝達研究に用いられます。

医学: タンパク質チロシンホスファターゼが関与する疾患(癌や自己免疫疾患など)における潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

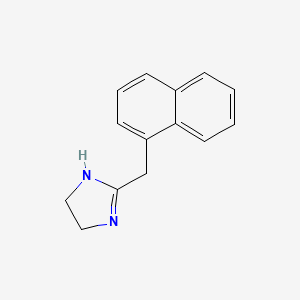

SHP1/2 PTPase Inhibitor: Another potent inhibitor of Shp1 and Shp2 with similar inhibitory activity.

PTP1B Inhibitor: Inhibits protein tyrosine phosphatase 1B but with less potency compared to NSC 87877

Uniqueness

NSC 87877 is unique due to its high specificity and potency in inhibiting Shp2 and Shp1, with IC50 values of 0.318 μM and 0.355 μM, respectively. It also exhibits significant selectivity over other phosphatases, making it a valuable tool in research .

特性

IUPAC Name |

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMFVZOKHBRUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866596 | |

| Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56990-57-9 | |

| Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-87877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-87877 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

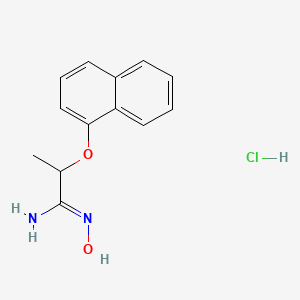

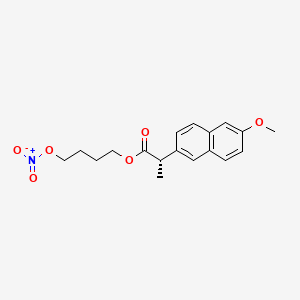

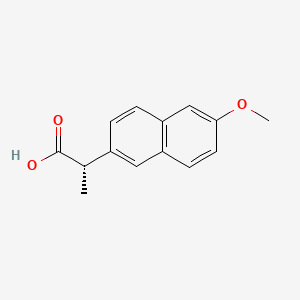

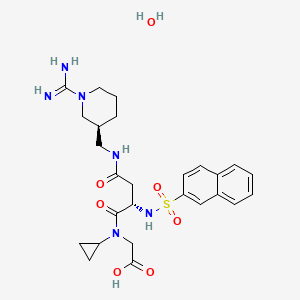

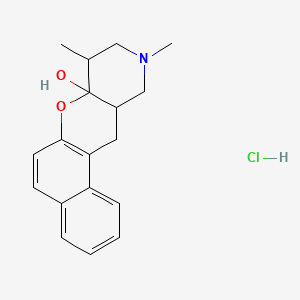

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

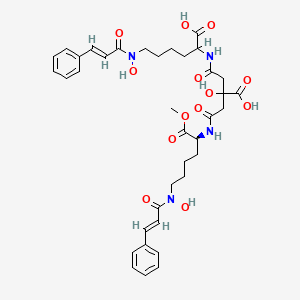

![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)